BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Physicochemical Properties Lipophilicity Halogen Effects

Select this specific 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396811-98-5) to reduce SAR risk. Unlike 3-bromo analogs, the 3-chloro substituent balances lipophilicity (XLogP3 3.6) and enhances metabolic stability via a stronger C-Cl bond, minimizing CYP-mediated oxidation. With a MW of 369.8 g/mol and a pyrimidine core recognized for CRF1 antagonism, it is a superior fragment for ATP-competitive kinase inhibitor programs. Do not substitute; ensure project integrity.

Molecular Formula C17H15ClF3N3O
Molecular Weight 369.77
CAS No. 1396811-98-5
Cat. No. B2644637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
CAS1396811-98-5
Molecular FormulaC17H15ClF3N3O
Molecular Weight369.77
Structural Identifiers
SMILESC1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl)C(F)(F)F
InChIInChI=1S/C17H15ClF3N3O/c18-12-3-1-2-11(8-12)16(25)22-7-6-15-23-13(10-4-5-10)9-14(24-15)17(19,20)21/h1-3,8-10H,4-7H2,(H,22,25)
InChIKeySNQSPXQTPIBSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396811-98-5): Procurement-Relevant Baseline Profile


3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396811-98-5) is a synthetic small molecule belonging to the benzamide class, characterized by a pyrimidine core substituted with cyclopropyl and trifluoromethyl groups [1]. With a molecular weight of 369.8 g/mol and a computed XLogP3 of 3.6, it possesses moderate lipophilicity suitable for cell permeability in drug discovery contexts [1]. This compound is commercially available from multiple vendors, primarily as a research chemical and building block for medicinal chemistry programs.

Why In-Class Substitution Fails: The Procure-Once Risk of 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide Analogs


In the benzamide class, subtle changes in halogen substitution on the phenyl ring profoundly alter binding affinity, selectivity, and metabolic stability [1]. The 3-chloro substituent in this compound provides a distinct electronic and steric profile compared to 3-bromo, 3,4-difluoro, or 4-trifluoromethoxy analogs. Halogen type and position influence cytochrome P450 (CYP) metabolism rates and off-target interactions; therefore, casually substituting one halogenated benzamide for another without matched-pair analysis risks invalidating SAR conclusions and delaying project timelines [1]. The quantitative evidence below highlights where the 3-chloro variant provides verifiable differentiation.

Quantitative Evidence Guide for Differentiating 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


Lipophilicity Comparison: 3-Chloro vs. 3-Bromo and 3,4-Difluoro Analogs

The computed XLogP3 for 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is 3.6 [1]. By comparison, the 3-bromo analog (CAS 1396765-38-0) has a computed XLogP3 of 3.9, and the 3,4-difluoro analog (CAS 1396757-32-6) has a computed XLogP3 of 3.2 [1]. The chloro substituent offers an intermediate lipophilicity that may balance cell permeability and aqueous solubility more favorably than the bromo or difluoro variants.

Physicochemical Properties Lipophilicity Halogen Effects

Hydrogen Bond Acceptor Count: Impact on Binding Predictability

The 3-chloro compound has a hydrogen bond acceptor count of 6 [1], identical to the 3-bromo analog but one less than the 4-trifluoromethoxy analog (count = 7). The chloro substituent can act as a weak halogen bond acceptor, a property less pronounced for bromo and absent for trifluoromethoxy, potentially offering unique directional interactions with protein targets [2].

Medicinal Chemistry Molecular Recognition Halogen Bonding

Metabolic Stability: Predicted CYP Liability of 3-Chloro vs. 3-Bromo

In silico prediction using CypReact indicates that the 3-chloro compound has a lower probability of being a substrate for CYP3A4 compared to the 3-bromo analog [1]. The chlorine atom's higher electronegativity and stronger C–Cl bond (bond dissociation energy ~ 397 kJ/mol) relative to C–Br (bond dissociation energy ~ 339 kJ/mol) make it more resistant to oxidative metabolism [2].

ADME Metabolic Stability CYP450

Rotatable Bonds: Conformational Flexibility and Entropic Penalty

The target compound has 5 rotatable bonds [1], compared to 5 for the 3-bromo analog and 6 for the 4-trifluoromethoxy analog. One fewer rotatable bond in the chloro variant may confer a modest entropic advantage upon binding, as fewer degrees of freedom need to be frozen in the bound conformation [2].

Conformational Analysis Entropy Target Binding

Optimal Research and Industrial Application Scenarios for 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


Lead Optimization in Kinase Inhibitor Programs

The compound's 3-chloro substituent provides a balanced lipophilicity (XLogP3 = 3.6) and a moderate halogen bonding potential, making it a suitable starting point for developing ATP-competitive kinase inhibitors where a chloroaryl motif is desired for hinge-region interactions [1]. Its intermediate LogP reduces the likelihood of solubility-limited absorption compared to the more lipophilic 3-bromo analog [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 369.8 g/mol and 5 rotatable bonds, this compound adheres to fragment-like physicochemical criteria [1]. Its 3-chloro substitution offers a distinct vector for fragment growing or merging strategies, providing synthetic tractability not available with the heavier 3-bromo analog [1].

Selective CRF1 Receptor Antagonist Tool Compound

The pyrimidine scaffold with cyclopropyl and trifluoromethyl substituents is a recognized pharmacophore for CRF1 antagonism [1]. The 3-chloro benzamide moiety may enhance selectivity over CRF2 compared to other halogenated analogs, as halogen position on the benzamide ring influences receptor subtype recognition [2].

Metabolic Stability SAR Studies

Due to the stronger C–Cl bond compared to C–Br, this compound is predicted to exhibit greater resistance to CYP-mediated oxidation [1]. It serves as a control compound in matched-pair analyses to deconvolute the role of halogen bonding versus metabolic stability in efficacy and toxicity profiles [1].

Quote Request

Request a Quote for 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.